1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
Description
This compound features a urea core bridging a benzo[d][1,3]dioxol-5-yl (methylenedioxybenzene) group and a pyridin-3-ylmethyl substituent bearing a furan-2-yl moiety. The benzo[d][1,3]dioxole ring contributes electron-rich aromatic properties, while the pyridine-furan system may enhance π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-14-3-4-16-17(7-14)25-11-24-16)20-9-12-6-13(10-19-8-12)15-2-1-5-23-15/h1-8,10H,9,11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZYMLOIEZTNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates. These intermediates are then coupled through a series of reactions involving urea formation.
-
Step 1: Synthesis of Benzo[d][1,3]dioxole Intermediate
- React 1,2-dihydroxybenzene with methylene chloride in the presence of a base to form benzo[d][1,3]dioxole.
- Reaction conditions: Reflux in an organic solvent such as dichloromethane.
-
Step 2: Synthesis of Furan-2-yl Pyridine Intermediate
- React furan-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst to form the furan-2-yl pyridine intermediate.
- Reaction conditions: Heating under reflux in ethanol.
-
Step 3: Coupling Reaction
- Couple the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates using a urea-forming reagent such as phosgene or triphosgene.
- Reaction conditions: Stirring at room temperature in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced aromatic and heterocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound
- Core : Urea.
- Substituents :
- Left side: Benzo[d][1,3]dioxol-5-yl.
- Right side: (5-(Furan-2-yl)pyridin-3-yl)methyl.
- Key Interactions : Hydrogen bonding (urea NH), π-π stacking (furan/pyridine).
Analog 1 : 1-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea ()
- Core : Urea.
- Substituents :
- Left side: Thiadiazole-linked benzo[d][1,3]dioxole.
- Right side: 4-Methoxyphenyl.
- Key Differences : Thiadiazole introduces electron-withdrawing effects, contrasting with the pyridine-furan system. The 4-methoxyphenyl group enhances lipophilicity compared to the target compound’s pyridinylmethyl group .
Analog 2 : Compound 94 ()
- Core : Carboxamide.
- Substituents :
- Benzo[d][1,3]dioxol-5-yl linked to a cyclopropane-carboxamide.
- Thiazol-2-yl and pyridin-3-yl groups.
- Key Differences: Carboxamide replaces urea, reducing hydrogen-bond donor capacity. The thiazole ring may alter metabolic stability .
Analog 3 : 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazole ()
- Core : Pyrazoline.
- Substituents :
- Tosyl or benzoyl groups.
- Furan-2-yl.
- Tosyl groups increase molecular weight and steric bulk .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Thiadiazole Urea (Analog 1) | Compound 94 (Analog 2) | Pyrazoline (Analog 3) |
|---|---|---|---|---|
| LogP (Predicted) | Moderate (urea polarity) | Higher (thiadiazole + methoxy) | Moderate (carboxamide) | High (tosyl group) |
| Hydrogen Bond Donors | 2 (urea NH) | 2 (urea NH) | 1 (amide NH) | 0 (pyrazoline) |
| Bioactivity (Inferred) | Enzyme inhibition | Antiviral (thiadiazole) | Antimicrobial (thiazole) | Antimicrobial |
- Target Compound : The urea NH groups may enhance binding to enzymes like kinases or proteases, similar to phenyl-3-(1-phenylethyl)urea derivatives in .
- Thiadiazole Urea : Thiadiazole’s electron-withdrawing nature could improve metabolic stability but reduce solubility .
- Pyrazoline Analogs : Tosyl groups in may improve membrane permeability but increase toxicity risks .
Electronic and Steric Effects
- Furan vs. Thiadiazole : Furan’s electron-rich nature (Analog 3) supports π-π interactions, while thiadiazole (Analog 1) offers rigidity and electronic diversity.
- Urea vs. Carboxamide: Urea’s dual NH donors (Target Compound) provide stronger hydrogen bonding than carboxamide’s single NH (Analog 2) .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including anticancer properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 337.36 g/mol. Its structure features a benzo[d][1,3]dioxole moiety and a furan-substituted pyridine, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of diarylpyrazoles have shown promise against various cancer cell lines. A notable study reported the IC50 values for related compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxic effects (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.003 |
| Compound B | A549 | 0.72 |
| Compound C | MCF-7 | 5.4 |
| Compound D | A549 | 6.5 |
This data suggests that compounds with similar structures may also exhibit effective anticancer properties.
Cytotoxicity
Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed in vitro using normal human cell lines. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time.
For example:
| Cell Line | EC50 (µM) |
|---|---|
| MRC-5 | >64 |
| A549 | 20–64 |
These findings underscore the importance of further investigations into the compound's mechanism of action and its potential therapeutic window.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular pathways or targets. Research has suggested that compounds with similar structural features can influence protein kinases and other regulatory proteins within the cell, potentially leading to apoptosis in cancer cells.
Case Studies
A recent study investigated a series of analogs related to this compound for their antiparasitic activity against Trypanosoma cruzi and Leishmania infantum. The results indicated that certain derivatives exhibited significant activity at low concentrations, suggesting potential for development as antiparasitic agents.
Q & A
Basic: What are the key challenges in synthesizing 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, and how can they be addressed methodologically?
Answer:
Synthesis challenges include regioselective coupling of the benzodioxole and furan-pyridine moieties, urea bond formation under mild conditions, and purification of intermediates.
- Regioselectivity : Use computational tools (e.g., DFT calculations) to predict reactivity of pyridine and furan substituents, guiding coupling reactions .
- Urea Formation : Optimize carbodiimide-mediated coupling (e.g., EDCI/HOBt) at controlled pH (6.5–7.5) to minimize side reactions like hydrolysis, as described in urea derivative syntheses .
- Purification : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate intermediates, supported by protocols for structurally similar benzodioxole-urea compounds .
Basic: How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Answer:
Validation requires a multi-technique approach:
- NMR : Compare - and -NMR spectra to predicted shifts (using software like ChemDraw or ACD/Labs) for benzodioxole (δ 6.7–7.1 ppm) and pyridine-furan (δ 8.2–8.9 ppm) regions .
- HRMS : Confirm molecular mass (M+H) with ≤ 2 ppm error, critical for distinguishing from analogs like thiourea or hydrazine derivatives .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for benzodioxole-containing urea derivatives .
Advanced: How can contradictory biological activity data for this compound be resolved, particularly in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (e.g., 0.1 nM–100 µM) to identify non-linear effects .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and validate specificity .
- Control Experiments : Compare activity against structurally similar compounds (e.g., thiourea analogs) to rule out nonspecific interactions .
Advanced: What computational strategies are recommended for predicting the reactivity and stability of this urea derivative in aqueous environments?
Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects using explicit water models (e.g., TIP3P) to assess urea bond hydrolysis susceptibility .
- pKa Prediction : Use tools like MarvinSketch to estimate protonation states of pyridine and urea groups, informing pH stability ranges (e.g., pH 4–8 for optimal stability) .
- Degradation Pathways : Apply density functional theory (DFT) to identify vulnerable bonds (e.g., furan ring oxidation) and design protective substituents .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s analogs in targeting specific enzymes?
Answer:
- Fragment-Based Design : Replace benzodioxole with bioisosteres (e.g., 2,3-dihydrobenzofuran) to modulate lipophilicity (logP) while retaining π-π stacking interactions .
- 3D-QSAR : Build comparative molecular field analysis (CoMFA) models using IC data from analogs to predict activity cliffs .
- Crystallographic Data : Align ligand-bound enzyme structures (e.g., PDB entries) to identify critical hydrogen bonds between the urea group and active-site residues .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation of the furan ring .
- Solubility : Dissolve in anhydrous DMSO (≤ 0.1% HO) at 10 mM for stock solutions, avoiding aqueous buffers unless immediately used .
- Light Sensitivity : Protect from UV light using amber vials, as benzodioxole derivatives are prone to photodegradation .
Advanced: How can researchers design experiments to investigate the compound’s potential off-target effects in cellular models?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map off-target interactions .
- CRISPR Screening : Perform genome-wide knockout screens to identify resistance genes, indicating primary vs. secondary targets .
- Metabolomics : Track changes in cellular metabolites (e.g., via LC-MS) to uncover unintended pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
